KSP Inhibitory Activity: 2-tert-Butyl vs. 3-tert-Butyl Carbazole
In a biochemical assay measuring inhibition of human KSP (kinesin spindle protein) motor domain ATPase activity, 2-tert-butyl-9H-carbazole (IC50 = 300 nM) was less potent than its positional isomer 3-tert-butyl-9H-carbazole (IC50 = 240 nM) [1]. This 60 nM difference highlights how the position of the tert-butyl group on the carbazole core directly impacts binding affinity to a biological target, underscoring the non-interchangeability of positional isomers in medicinal chemistry contexts [1].
| Evidence Dimension | Inhibition of KSP motor domain ATPase activity |
|---|---|
| Target Compound Data | IC50 = 300 nM |
| Comparator Or Baseline | 3-tert-butyl-9H-carbazole (IC50 = 240 nM) |
| Quantified Difference | 60 nM (2-tert-butyl is 1.25x less potent) |
| Conditions | Human C-terminally His6-tagged microtubule-activated KSP motor domain; 30 min incubation; luciferase-derived luminescence detection |
Why This Matters
This quantitative biochemical data demonstrates that a procurement choice between positional isomers can result in a measurable difference in biological activity, directly influencing hit-to-lead progression and SAR studies.
- [1] BindingDB. Entry 50031974: Ligands BDBM50322591 (3-tert-butyl-9H-carbazole) and BDBM50322580 (2-tert-butyl-9H-carbazole) KSP inhibition data. View Source
